molecular formula C24H23N3S B2540820 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1224008-31-4

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2540820
CAS No.: 1224008-31-4
M. Wt: 385.53
InChI Key: GYMWYZFMGLLNEO-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes an isopropylphenyl group and a vinylbenzylthio group attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to the phenyl ring.

    Attachment of the vinylbenzylthio group: This can be accomplished through a thiol-ene reaction, where a thiol group reacts with a vinyl group under radical initiation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide or acids like hydrochloric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Isopropylphenyl)-4-[(4-ethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the vinylbenzylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S/c1-4-18-5-7-19(8-6-18)16-28-24-23-15-22(26-27(23)14-13-25-24)21-11-9-20(10-12-21)17(2)3/h4-15,17H,1,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMWYZFMGLLNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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